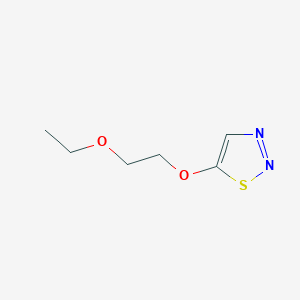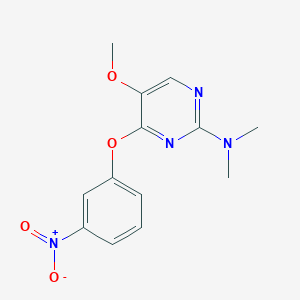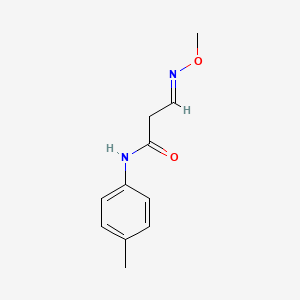![molecular formula C15H12F3NO3 B3134882 Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 400084-63-1](/img/structure/B3134882.png)
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
Overview
Description
“Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities and are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzyl group . The trifluoromethyl group is a common feature in many FDA-approved drugs .Scientific Research Applications
Antimicrobial Activity
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate has demonstrated promising antimicrobial effects. Researchers have explored its potential as an antibacterial and antifungal agent. In vitro studies indicate inhibition of bacterial growth, making it a candidate for novel antimicrobial therapies .
Synthetic Methodology: Biginelli Reaction
The compound serves as a key intermediate in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines via the Biginelli reaction. This green and efficient process involves the use of methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. The resulting tetrahydropyrimidines find applications in drug discovery and agrochemicals .
Fluorine-Containing Drug Development
Given its trifluoromethyl (CF₃) group, Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate aligns with the trend of fluorine-containing compounds in pharmaceuticals. Fluorinated molecules often exhibit enhanced bioavailability, metabolic stability, and receptor binding affinity. Researchers explore its potential as a scaffold for drug design .
Suzuki–Miyaura Coupling Reagent
The compound’s trifluoromethyl group makes it suitable for Suzuki–Miyaura cross-coupling reactions. These reactions allow the construction of carbon–carbon bonds, crucial for drug synthesis. Researchers have employed this compound as an organoboron reagent in palladium-catalyzed coupling reactions. Its mild conditions and functional group tolerance make it valuable in synthetic chemistry .
Fungicidal Properties
Studies have investigated the fungicidal activity of related compounds. While not directly attributed to Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate, derivatives with similar structural features have shown promising effects against fungal pathogens. Further exploration may reveal its potential as an antifungal agent .
Imidazole Derivatives and Therapeutic Potential
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate derivatives containing imidazole moieties have been studied for their therapeutic effects. Notably, some derivatives exhibited good antimicrobial potential, suggesting a broader scope for drug development .
Future Directions
Trifluoromethyl-containing compounds, such as “Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate”, continue to be of interest in the field of drug development due to their pharmacological activities . Future research may focus on exploring the potential applications of these compounds in treating various diseases and disorders .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The trifluoromethyl group in the compound can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
methyl 2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)12-3-2-8-19(13(12)20)9-10-4-6-11(7-5-10)15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLAOBKGUSTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134809.png)
![5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine](/img/structure/B3134812.png)
![N-{5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134819.png)
![Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3134827.png)


![7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3134841.png)

![4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide](/img/structure/B3134854.png)

![2-{[3-(Trifluoromethyl)benzyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B3134862.png)
![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B3134909.png)